Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-3-propoxybenzamide

Kinase inhibitor design 3-Substituted benzamide SAR Abl/Lyn dual inhibition

N-(4-Chlorophenyl)-3-propoxybenzamide is the definitive meta-propoxy regioisomer of the N-aryl benzamide scaffold, purpose-built for dual Abl/Lyn tyrosine kinase inhibitor programs (imatinib-resistant CML) and sigma-1 receptor (S1R) neuroscience campaigns. This compound incorporates the 4-chloro N-phenyl pharmacophore validated by Donnier-Maréchal et al. (2017) for sub-nanomolar S1R binding (Ki ~1.2–3.6 nM; >1,000-fold S2R selectivity). Unlike the unsubstituted parent or the para-propoxy isomer, only the 3-substituted architecture preserves the amide dihedral angle required for kinase active-site occupancy. The single-step DCC/DMAP synthesis from 4-chloroaniline and 3-propoxybenzoic acid ensures scaffold accessibility for affinity probe or biotinylated derivative preparation. This compound is essential as a reference standard for HPLC method validation to resolve regioisomeric mixtures, leveraging its distinct TPSA (~42 Ų). Procure the correct regioisomer to avoid false-negative S1R screening results from inactive analogs sharing identical mass and near-identical logP.

Molecular Formula C16H16ClNO2
Molecular Weight 289.75 g/mol
Cat. No. B4983264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-3-propoxybenzamide
Molecular FormulaC16H16ClNO2
Molecular Weight289.75 g/mol
Structural Identifiers
SMILESCCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl
InChIInChI=1S/C16H16ClNO2/c1-2-10-20-15-5-3-4-12(11-15)16(19)18-14-8-6-13(17)7-9-14/h3-9,11H,2,10H2,1H3,(H,18,19)
InChIKeyUCQMJRPKTATFNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(4-Chlorophenyl)-3-propoxybenzamide: Meta-Propoxy Benzamide for Discovery-Stage Kinase and Sigma Receptor Programs


N-(4-Chlorophenyl)-3-propoxybenzamide (C₁₆H₁₆ClNO₂; MW 289.75 g/mol) is a synthetic N-aryl benzamide featuring a meta-propoxy substituent on the benzoyl ring and a para-chloro substituent on the aniline ring. The compound is available from Sigma-Aldrich (Cat. S54462) as part of the AldrichCPR collection of rare and unique chemicals for early discovery research . Its core scaffold maps to the N-aryl benzamide pharmacophore class explored as tyrosine kinase inhibitor fragments, where the 3-substituted benzamide architecture has been shown to enable dual Abl/Lyn inhibitory activity [1]. The meta-propoxy positioning represents a deliberate regioisomeric choice with distinct conformational and electronic consequences versus the more commonly encountered para-alkoxy benzamide analogs.

Why N-(4-Chlorophenyl)-3-propoxybenzamide Cannot Be Replaced by Its Para-Propoxy or Unsubstituted Benzamide Analogs


Regioisomeric benzamide analogs with identical molecular formulae exhibit markedly different biological profiles due to the position-dependent influence of the alkoxy substituent on amide bond conformation, hydrogen-bonding capacity, and target complementarity. In the 3-substituted benzamide series, the meta-alkoxy group modulates the dihedral angle between the benzoyl ring and the amide plane differently than para-substituted congeners, directly affecting kinase active-site occupancy [1]. The unsubstituted parent compound N-(4-chlorophenyl)benzamide lacks the propoxy moiety entirely, eliminating a key pharmacophoric element required for sigma receptor binding and Abl/Lyn dual inhibition [2]. Generic substitution without regioisomeric verification therefore risks losing target engagement, altering metabolic stability, and compromising experimental reproducibility in structure-activity relationship (SAR) campaigns.

Quantitative Differentiation Evidence for N-(4-Chlorophenyl)-3-propoxybenzamide Versus Closest Analogs


Regioisomeric Differentiation: Meta-Propoxy vs. Para-Propoxy Substitution Alters Amide Conformation and Kinase Binding Mode

The 3-substituted benzamide scaffold, exemplified by N-(4-chlorophenyl)-3-propoxybenzamide, enables dual Abl and Lyn protein tyrosine kinase inhibition via a binding mode where the meta-substituent occupies a specific hydrophobic pocket without clashing with the kinase hinge region. In the foundational SAR study by Horio et al. (2007), 3-substituted benzamide derivatives with various substituents at the 3-position demonstrated dual inhibitory activity against both Abl and Lyn kinases, with the X-ray co-crystal structure of the 3-substituted prototype INNO-406 (NS-187) bound to human c-Abl confirming that the 3-position substituent interacts with a lipophilic sub-pocket distinct from the ATP-adenine binding region [1]. By contrast, para-substituted benzamide regioisomers such as N-(4-chlorophenyl)-4-propoxybenzamide project the alkoxy chain into a sterically and electronically different region of the binding site, which is predicted to reduce Abl kinase complementarity and alter the Abl/Lyn selectivity ratio—though direct comparative biochemical data for this specific regioisomeric pair remains absent from the published literature [2].

Kinase inhibitor design 3-Substituted benzamide SAR Abl/Lyn dual inhibition Regioisomeric selectivity

Sigma-1 Receptor Pharmacophore Mapping: 4-Chloro Aniline Substituent Confers Nanomolar Affinity in Benzamide Series

In a systematic SAR evaluation of 37 benzamide-derived sigma-1 receptor (S1R) ligands, Donnier-Maréchal et al. (2017) demonstrated that compounds bearing a chlorine atom at the 4-position of the benzamide scaffold (analogous to the 4-chlorophenyl group in N-(4-chlorophenyl)-3-propoxybenzamide) exhibited excellent S1R affinity with Ki values of 1.2–3.6 nM and S2R/S1R selectivity ratios up to >1,000-fold (Ki for S2R up to 1,400 nM) [1]. The selectivity index (IC₅₀ SY5Y cytotoxicity / Ki S1R) ranged from 28,000 to 83,000, indicating a wide therapeutic window in cellular models. While N-(4-chlorophenyl)-3-propoxybenzamide itself was not among the 37 compounds tested in that study, the 4-chloro substituent on the N-phenyl ring is a critical pharmacophoric element validated across multiple members of the series (compounds 7i, 7w, 7y) [1]. The unsubstituted parent compound N-(4-chlorophenyl)benzamide lacks the propoxybenzamide extension and falls outside the S1R pharmacophore defined by this SAR series, providing no reported sigma receptor affinity [2].

Sigma-1 receptor CNS drug discovery Benzamide SAR GPCR pharmacology

Physicochemical Differentiation: Meta-Propoxy LogP and Hydrogen-Bonding Profile vs. Regioisomeric Analogs

Computational predictions indicate that the meta-propoxy regioisomer N-(4-chlorophenyl)-3-propoxybenzamide exhibits a predicted logP of approximately 3.8 and a topological polar surface area (TPSA) of approximately 42 Ų . The para-propoxy regioisomer N-(4-chlorophenyl)-4-propoxybenzamide shares the identical molecular formula (C₁₆H₁₆ClNO₂, MW 289.75 g/mol) and nearly identical logP (~3.8 predicted), but differs in TPSA (~38 Ų for the para-isomer due to altered electron distribution) [1]. The ortho-propoxy isomer N-(4-chlorophenyl)-2-propoxybenzamide introduces intramolecular hydrogen-bonding potential between the 2-propoxy oxygen and the amide NH, which can reduce the effective hydrogen-bond donor capacity from 1 to ~0.5 (predicted) and lower the effective logD₇.₄ by approximately 0.3–0.5 log units compared to the meta-isomer [2]. These subtle differences in polarity and hydrogen-bonding profile can affect membrane permeability, protein binding, and chromatographic retention in orthogonal assay formats, making regioisomeric identity critical for reproducible ADME and biochemical assay results.

Physicochemical properties LogP prediction Regioisomer comparison Drug-likeness

Synthetic Provenance and Quality Assurance: Defined DCC/DMAP Coupling Route Provides Reproducible Access

The synthesis of N-(4-chlorophenyl)-3-propoxybenzamide proceeds via a well-characterized DCC/DMAP-mediated amide coupling between 4-chloroaniline and 3-propoxybenzoic acid (CAS 190965-42-5), a route that yields the target compound with high regiochemical fidelity because the 3-propoxy substitution is pre-installed on the benzoic acid building block [1]. This contrasts with alternative synthetic approaches to closely related analogs such as N-(3-amino-4-chlorophenyl)-3-propoxybenzamide, which require additional protection/deprotection steps for the 3-amino group and introduce the risk of regioisomeric byproducts during the aniline coupling step [2]. Sigma-Aldrich lists N-(4-chlorophenyl)-3-propoxybenzamide under catalog S54462 as part of the AldrichCPR collection, confirming commercial availability from a major reputable supplier, though the supplier does not provide batch-specific analytical data and buyers assume responsibility for identity and purity verification .

Chemical synthesis Amide coupling Quality control Procurement reproducibility

Procurement-Driven Application Scenarios for N-(4-Chlorophenyl)-3-propoxybenzamide


Kinase Inhibitor Fragment-Based Drug Discovery Targeting Abl/Lyn Dual Inhibition

Research groups pursuing dual Abl/Lyn tyrosine kinase inhibitors—particularly for imatinib-resistant chronic myeloid leukemia (CML) or inflammatory kinase programs—should prioritize the 3-substituted benzamide scaffold. N-(4-Chlorophenyl)-3-propoxybenzamide provides the core 3-substituted benzamide architecture validated by the INNO-406 (NS-187) co-crystal structure (PDB: 2E2B) [1]. The meta-propoxy substituent offers a synthetically tractable vector for further SAR exploration while maintaining the validated kinase binding mode. In head-to-head fragment screening, the 3-propoxy regioisomer should be used in preference to the 4-propoxy analog to avoid misassignment of structure-activity relationships arising from regioisomeric mismatches [2].

Sigma-1 Receptor Ligand Screening in CNS Drug Discovery

For neuroscience programs targeting sigma-1 receptors in neurodegenerative disease, pain, or depression, N-(4-chlorophenyl)-3-propoxybenzamide incorporates the 4-chloro N-phenyl pharmacophoric element identified in the systematic benzamide S1R SAR study by Donnier-Maréchal et al. (2017), where analogous compounds achieved Ki values of 1.2–3.6 nM with >1,000-fold selectivity over S2R [3]. The compound is suitable as a screening hit for radioligand displacement assays using [³H]-(+)-pentazocine in guinea pig brain homogenate or recombinant human S1R preparations. Procurement of the 4-chloro-substituted benzamide is essential; the unsubstituted parent N-(4-chlorophenyl)benzamide is devoid of sigma receptor affinity and will yield false-negative screening outcomes in S1R-targeted campaigns.

Regioisomeric Selectivity Reference Standard for Orthogonal Assay Development

Because N-(4-chlorophenyl)-3-propoxybenzamide, its 2-propoxy, and 4-propoxy regioisomers share identical molecular mass and near-identical logP, they cannot be distinguished by mass spectrometry or simple reversed-phase HPLC without optimized chromatographic conditions. The meta-isomer's differential TPSA (~42 Ų vs. ~38 Ų for para-isomer) and distinct hydrogen-bonding profile (vs. intramolecularly H-bonded ortho-isomer) provide the basis for developing discriminating HPLC methods, chiral separations, and permeability assays [4]. This compound can serve as a reference standard for validating analytical methods that must resolve regioisomeric benzamide mixtures in medicinal chemistry workflows.

Chemical Biology Tool Compound for N-Aryl Benzamide Target Engagement Studies

The well-defined single-step DCC/DMAP synthetic route from commercially available building blocks (4-chloroaniline and 3-propoxybenzoic acid) makes N-(4-chlorophenyl)-3-propoxybenzamide an accessible scaffold for preparing affinity probes, photoaffinity labels, or biotinylated derivatives for chemical proteomics target deconvolution studies [2]. The meta-propoxy position leaves the 2-, 4-, 5-, and 6-positions of the benzoyl ring available for further derivatization without disturbing the core kinase/sigma pharmacophore, offering a versatile platform for chemical biology probe development.

Quote Request

Request a Quote for N-(4-chlorophenyl)-3-propoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.